molecular formula C13H18O B7984025 trans-2-(4-Ethylphenyl)cyclopentanol

trans-2-(4-Ethylphenyl)cyclopentanol

Cat. No.: B7984025
M. Wt: 190.28 g/mol
InChI Key: BIGRPCKFRKQVLO-QWHCGFSZSA-N
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Description

trans-2-(4-Ethylphenyl)cyclopentanol (CAS 933674-41-0) is a cyclopentanol derivative with a para-ethyl-substituted phenyl group attached to the cyclopentane ring. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol . Cyclopentanols are versatile intermediates in organic synthesis, used in pharmaceuticals, perfumes, and environmental applications.

Properties

IUPAC Name

(1R,2S)-2-(4-ethylphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGRPCKFRKQVLO-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylphenyl)cyclopentanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: trans-2-(4-Ethylphenyl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(4-Ethylphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of fine chemicals, perfumes, and other specialty products .

Mechanism of Action

The mechanism of action for trans-2-(4-Ethylphenyl)cyclopentanol involves its interaction with specific molecular targets, depending on the context of its use. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of ketones or aldehydes. The exact pathways and molecular targets can vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ in substituent type, position, and cyclopentanol ring modifications. Key examples include:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Features
trans-2-(4-N-Propylphenyl)cyclopentanol 4-propylphenyl C₁₄H₂₀O 204.31 Bulkier alkyl chain; discontinued commercial availability
trans-2-(3-Fluorophenyl)cyclopentanol 3-fluorophenyl C₁₁H₁₃FO 180.22 Electron-withdrawing fluorine substituent; detailed NMR/GC-MS data
trans-2-(4-Bromophenyl)cyclopent-2-enol 4-bromophenyl (unsaturated) C₁₁H₁₁BrO 239.11 Bromine substituent; unsaturated cyclopentene ring
(E)-trans-2-(4-Cyanostyryl)cyclopentanol 4-cyanostyryl C₁₄H₁₅NO 213.28 Styryl group with cyano substituent; 69% yield, trans/cis = 6:1
trans-2-(allyloxy)cyclopentylaniline allyloxy-aniline C₁₄H₁₉NO 217.31 Nitrogen-containing functional group; 87–92% yield

Key Observations :

  • Styryl groups (e.g., 4-cyanostyryl) enable conjugation, affecting photophysical properties .
Catalytic Asymmetric Hydrogenation
  • Iridium-Catalyzed DKR: Racemic trans-2-(3-methoxy-2,5-dimethylphenyl)-3-(ethoxycarbonyl)cyclopentanone was hydrogenated using (R)-CAT2 (iridium catalyst), yielding 97% cyclopentanol with 99% ee and >99:1 trans/cis selectivity .
  • Substituent Impact: Bulky groups (e.g., propyl) may reduce reaction efficiency, as seen in the discontinuation of trans-2-(4-N-propylphenyl)cyclopentanol .
Functional Group Modifications
  • Allyloxy-Aniline Derivatives: Trans-2-(allyloxy)cyclopentylaniline was synthesized in 87–92% yield via nucleophilic substitution, demonstrating the adaptability of the cyclopentanol scaffold .

Physicochemical Properties and Spectroscopic Data

Spectroscopic data for analogs provide benchmarks for comparison:

NMR and MS Data
Compound ¹³C NMR (δ, ppm) GC-MS (m/z) Trans/Cis Ratio
(E)-trans-2-(4-Methylstyryl)cyclopentanol 137.4, 132.3, 130.5, 128.5, 78.7, 52.4 188.0 (calcd 188.1) 5:1
(E)-trans-2-(4-Cyanostyryl)cyclopentanol 126.1, 78.7, 52.4, 33.6 213.3 (calcd 213.2) 6:1
trans-2-(2,2-Diphenylvinyl)cyclopentanol Not reported Not available 10:1

Trends :

  • Electron-withdrawing groups (e.g., cyano) downfield-shift aromatic carbons in ¹³C NMR .
  • Higher trans/cis ratios correlate with steric hindrance (e.g., diphenylvinyl group: 10:1) .
Industrial and Pharmaceutical Uses
  • Cyclopentanols are precursors for fragrances, solvents, and drug intermediates . Halogenated analogs (e.g., bromo, chloro) may serve as bioactive scaffolds .
Environmental Remediation
  • Cyclopentanol enhances the solubility of polycyclic aromatic hydrocarbons (PAHs) via cyclodextrin complexation. For example, 0.1% cyclopentanol increased pyrene solubility by β-cyclodextrin by 50% . The ethylphenyl derivative’s hydrophobic aryl group could further optimize such interactions.

Biological Activity

trans-2-(4-Ethylphenyl)cyclopentanol is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C13H18O
  • Molecular Weight: 194.28 g/mol
  • Structural Characteristics: The compound features a cyclopentanol ring with a 4-ethylphenyl substituent, influencing its steric and electronic properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects: Studies suggest that the compound may modulate inflammatory pathways, potentially through interactions with specific enzymes or receptors involved in the inflammatory response.
  • Analgesic Properties: Preliminary investigations indicate that it may have pain-relieving effects, which could be beneficial in therapeutic contexts.
  • Antioxidant Activity: The compound has shown promise as an antioxidant, helping to mitigate oxidative stress in biological systems.

The biological activity of this compound is likely mediated through its interactions with molecular targets such as:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: It could bind to receptors influencing neurotransmission or hormonal regulation.

Case Studies and Experimental Data

  • Anti-inflammatory Studies:
    • A study demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent .
  • Analgesic Activity:
    • In a rodent model, administration of the compound resulted in a significant reduction in pain responses compared to control groups, indicating its analgesic potential .
  • Antioxidant Properties:
    • Research showed that this compound exhibited free radical scavenging activity, contributing to its antioxidant profile .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAnti-inflammatory, analgesic, antioxidantEthyl group enhances steric effects
trans-2-(4-tert-Butylphenyl)cyclopentanolSimilar anti-inflammatory propertiesBulky tert-butyl group increases steric hindrance
trans-2-(4-Methylphenyl)cyclopentanolLess pronounced biological activitiesMethyl group reduces steric hindrance

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